molecular formula C11H14N4 B8710656 2-(Piperazin-1-YL)-2-(pyridin-3-YL)acetonitrile

2-(Piperazin-1-YL)-2-(pyridin-3-YL)acetonitrile

Cat. No. B8710656
M. Wt: 202.26 g/mol
InChI Key: GPVYGNJGFWOQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05563151

Procedure details

A solution of nicotinaldehyde (5.1 ml, 54 mmol) in methanol (60 ml) was added to a stirred solution of piperazine (14.0 g, 160 mmol) and potassium cyanide (5.4 g, 83 mmol) in water (60 ml) and 1M phosphate buffer solution (pH 7.3: 60 ml). The reaction mixture was stirred for 48 h at ambient temperature and partitioned between water (80 ml) and ethyl acetate (2×100 ml). The organics were dried over anhydrous sodium sulphate, filtered and concentrated. Chromatography (silica gel: 2% methanol in DCM) gave 4-(3-pyridylcyanomethyl)piperazine (1.3 g, 12%) as a colourless oil.
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[NH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.[C-:15]#[N:16].[K+]>CO.O.P([O-])([O-])([O-])=O>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH:1]([C:15]#[N:16])[N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.1 mL
Type
reactant
Smiles
C(C1=CN=CC=C1)=O
Name
Quantity
14 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
5.4 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
60 mL
Type
solvent
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 48 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between water (80 ml) and ethyl acetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C(N1CCNCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 11.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.